molecular formula C15H12ClNO4 B5722756 3-chlorobenzyl 3-methyl-4-nitrobenzoate

3-chlorobenzyl 3-methyl-4-nitrobenzoate

Cat. No. B5722756
M. Wt: 305.71 g/mol
InChI Key: DRECXRFBIHZKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chlorobenzyl 3-methyl-4-nitrobenzoate is a chemical compound that belongs to the class of organic compounds known as nitrobenzoates. It is a yellow crystalline powder that is widely used in scientific research due to its diverse applications. The compound has gained significant attention in recent years due to its potential use as an effective drug for treating various diseases.

Mechanism of Action

The mechanism of action of 3-chlorobenzyl 3-methyl-4-nitrobenzoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the central nervous system. This inhibition can lead to an increase in the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
3-chlorobenzyl 3-methyl-4-nitrobenzoate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chlorobenzyl 3-methyl-4-nitrobenzoate in lab experiments is its high yield synthesis method. Additionally, it has a wide range of potential applications, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to handle the compound with care and to use appropriate safety precautions when working with it.

Future Directions

There are several future directions for the research on 3-chlorobenzyl 3-methyl-4-nitrobenzoate. One potential area of research is the development of new antibiotics based on the antibacterial and antifungal properties of the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use in treating neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of the compound in humans, which could lead to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of 3-chlorobenzyl 3-methyl-4-nitrobenzoate involves the reaction between 3-methyl-4-nitrobenzoic acid and 3-chlorobenzyl chloride. The reaction is catalyzed by a base such as triethylamine or pyridine. The resulting product is a yellow crystalline powder that is purified by recrystallization. The yield of the product is typically high, making it a cost-effective synthesis method.

Scientific Research Applications

3-chlorobenzyl 3-methyl-4-nitrobenzoate has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals. The compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in treating cancer and as a neuroprotective agent.

properties

IUPAC Name

(3-chlorophenyl)methyl 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-10-7-12(5-6-14(10)17(19)20)15(18)21-9-11-3-2-4-13(16)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRECXRFBIHZKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzyl 3-methyl-4-nitrobenzoate

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